6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine . The nomenclature follows the hierarchical prioritization of substituents on the pyrazolo[1,5-a]pyrimidine core. The numbering begins at the pyrimidine nitrogen (position 1), with the benzyl group at position 6, the 4-benzylpiperazinyl group at position 7, methyl groups at positions 2 and 5, and a phenyl group at position 3 . Piperazine substituents are designated using the prefix 4-benzylpiperazin-1-yl to indicate the benzyl attachment at the piperazine nitrogen .
Molecular Formula and Weight Analysis
The molecular formula is C₃₁H₃₁N₅ , with a molecular weight of 473.6 g/mol . The formula accounts for:
- A pyrazolo[1,5-a]pyrimidine core (C₇H₅N₃)
- Two benzyl groups (C₆H₅CH₂) at positions 6 and 7
- Two methyl groups (CH₃) at positions 2 and 5
- A phenyl group (C₆H₅) at position 3
- A piperazine ring (C₄H₈N₂) substituted with a benzyl group .
Table 1: Elemental Composition
| Element | Quantity | Contribution to Molecular Weight |
|---|---|---|
| C | 31 | 372.4 g/mol (78.7%) |
| H | 31 | 31.0 g/mol (6.5%) |
| N | 5 | 70.0 g/mol (14.8%) |
The high carbon content (78.7%) reflects the compound’s aromatic and aliphatic hydrocarbon substituents, while nitrogen accounts for 14.8% due to the pyrazolo-pyrimidine core and piperazine moiety .
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies reveal a triclinic crystal system with space group P-1 and unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.67 Å, α = 90.2°, β = 102.3°, γ = 98.7° . The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation (mean deviation: 0.08 Å), while the benzyl and piperazine groups exhibit torsional angles of 15–25° relative to the core plane (Figure 1) .
Figure 1: Three-Dimensional Conformation
- Planar core : Pyrazolo[1,5-a]pyrimidine (RMSD: 0.12 Å)
- Axial substituents : Benzyl groups at positions 6 and 7 form dihedral angles of 18° and 22° with the core
- Piperazine ring : Chair conformation with benzyl substituent in equatorial orientation
Intermolecular interactions include C–H···π bonds (2.9–3.2 Å) between phenyl groups and van der Waals contacts (3.5–4.0 Å) stabilizing the crystal lattice .
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (IR)
- 3050 cm⁻¹ (C–H aromatic stretch)
- 2920 cm⁻¹ (C–H aliphatic stretch)
- 1590 cm⁻¹ (C=N pyrimidine)
- 1450 cm⁻¹ (C–C aromatic ring vibrations)
Ultraviolet-Visible (UV-Vis)
- λₘₐₐ = 274 nm (π→π* transition, pyrimidine core)
- λₘₐₐ = 320 nm (n→π* transition, lone pairs on nitrogen)
Mass Spectrometry
Tautomeric Behavior and Electronic Structure Calculations
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict two dominant tautomers (Figure 2):
- Tautomer A : Protonation at N-1 (pyrimidine nitrogen), 78% population
- Tautomer B : Protonation at N-4 (pyrazole nitrogen), 22% population
Figure 2: Tautomeric Equilibria
- ΔG = 1.2 kcal/mol favoring Tautomer A
- N-1 protonation stabilizes the core via conjugation with the phenyl substituent
The HOMO (−5.8 eV) localizes on the pyrimidine ring and benzyl groups, while the LUMO (−1.9 eV) resides on the piperazine and phenyl moieties, indicating charge transfer upon excitation .
Table 2: Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | −5.8 |
| LUMO Energy | −1.9 |
| Band Gap | 3.9 |
| Dipole Moment | 4.2 D |
The dipole moment (4.2 D) arises from asymmetrical electron distribution between the electron-rich piperazine and electron-deficient pyrimidine regions .
Properties
Molecular Formula |
C32H33N5 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
6-benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C32H33N5/c1-24-29(22-26-12-6-3-7-13-26)32(36-20-18-35(19-21-36)23-27-14-8-4-9-15-27)37-31(33-24)30(25(2)34-37)28-16-10-5-11-17-28/h3-17H,18-23H2,1-2H3 |
InChI Key |
VGHMBJBVYDGLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Core Structure Construction: Pyrazolo[1,5-a]pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example, 3,4-dimethoxyacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which undergoes cyclization with methyl 5-amino-1H-pyrazole-3-carboxylate under reflux conditions . This method yields a carboxylate-functionalized pyrazolo[1,5-a]pyrimidine, which serves as a precursor for further modifications.
Key parameters influencing this step include:
-
Solvent selection : Ethanol or dimethylformamide (DMF) for optimal solubility.
-
Catalyst : Piperidine or triethylamine to facilitate enamine formation .
-
Reaction time : 3–6 hours under reflux, with microwave irradiation reducing time to 30–60 minutes .
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | NMP | DMF | NMP |
| Temperature (°C) | 140 | 120 | 130 |
| Base | DIPEA | K2CO3 | DIPEA |
| Yield (%) | 85 | 72 | 85 |
Functionalization at the 6-Position: Benzyl Group Incorporation
The 6-benzyl group is introduced early in the synthesis via alkylation or Suzuki coupling. A common approach involves reacting a 6-bromo- or 6-chloropyrazolo[1,5-a]pyrimidine intermediate with benzylzinc bromide under palladium catalysis . Alternatively, benzylboronic acid may be used in a Miyaura borylation, achieving yields of 78–90% .
Critical considerations :
-
Catalyst system : Pd(PPh3)4 or PdCl2(dppf) for cross-coupling reactions .
-
Protecting groups : Temporary silyl protection (e.g., TBDMS) prevents undesired side reactions .
Methyl and Phenyl Group Installations
The 2,5-dimethyl and 3-phenyl groups are typically incorporated during the core synthesis. For example:
-
2-Methyl : Introduced via methyl ester hydrolysis followed by decarboxylation .
-
5-Methyl : Derived from methyl-substituted enamine precursors .
-
3-Phenyl : Achieved using phenylboronic acid in a Suzuki-Miyaura coupling .
Final Purification and Characterization
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Structural confirmation relies on:
-
1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
-
Mass spectrometry : Molecular ion peaks align with calculated m/z values (e.g., 465.63 for C30H35N5) .
Green Chemistry Advancements
Recent efforts prioritize solvent-free conditions and microwave-assisted synthesis. For example, cyclocondensation under microwave irradiation reduces reaction times by 50% and improves yields to >90% . Additionally, aqueous workups and recyclable catalysts (e.g., Cu nanoparticles) minimize environmental impact.
Chemical Reactions Analysis
6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
Case Study : A related derivative demonstrated an IC50 value of 4.3 µM against specific cancer cells, indicating a strong inhibitory effect on cell proliferation .
Neurological Effects
The presence of a piperazine moiety suggests potential applications in treating neurological disorders. Compounds containing piperazine are often investigated for their effects on serotonin and dopamine receptors.
Case Study : Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for managing depression and anxiety disorders .
Anti-inflammatory Properties
There is growing interest in the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimid
Biological Activity
6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N5, with a molecular weight of 397.526 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in crucial cellular pathways such as:
- Cell Proliferation : The compound has been shown to affect pathways related to cell growth and division.
- Autophagy Modulation : Research indicates that it may enhance basal autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action could make it a candidate for targeting cancer cells that rely on autophagy for survival in harsh tumor microenvironments .
Antiproliferative Activity
Several studies have reported the antiproliferative effects of compounds related to the pyrazolo[1,5-a]pyrimidine family. For instance:
- MIA PaCa-2 Cell Line : Compounds derived from similar structures have demonstrated submicromolar antiproliferative activity against this pancreatic cancer cell line. They also exhibit good metabolic stability and can disrupt mTORC1 signaling pathways, which are crucial for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in modulating biological activity. For example, modifications at the benzyl or piperazine moieties can significantly influence the compound's efficacy and selectivity against cancer cell lines.
Study 1: Anticancer Properties
In a study focusing on novel pyrazolopyrimidine derivatives, researchers identified that certain analogs exhibited potent anticancer properties by inhibiting cell growth in various cancer models. The mechanism involved not only direct cytotoxicity but also the modulation of autophagic processes, suggesting a multifaceted approach to cancer treatment .
Study 2: Enzyme Interaction
Another investigation explored how these compounds interact with specific enzymes involved in metabolic pathways. The findings indicated that the compound could act as a biochemical probe to study enzyme interactions, potentially leading to new therapeutic strategies for diseases where these enzymes play critical roles.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5 |
| Molecular Weight | 397.526 g/mol |
| Antiproliferative Activity | Submicromolar against MIA PaCa-2 |
| Mechanism of Action | mTORC1 inhibition; Autophagy modulation |
| Potential Applications | Cancer therapy; Biochemical probes |
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Compound 8f (6-Benzenesulfonyl-7-(4-benzenesulfonyl-phenyl)-3-phenylazo-pyrazolo[1,5-a]pyrimidin-2-ylamine) shares the pyrazolo[1,5-a]pyrimidine core but differs in substituents:
- Key differences :
- Position 6: Benzenesulfonyl group (vs. benzyl in the target compound).
- Position 7: 4-Benzenesulfonylphenyl (vs. 4-benzylpiperazine).
- Additional azo (-N=N-) linkage at position 3.
Radiolabeled Derivatives for Tumor Imaging
Two fluorinated derivatives from highlight substituent-dependent pharmacokinetics:
2-[¹⁸F]fluoroethylaminopyrazolo[1,5-a]pyrimidine Key feature: Ethylamine-linked fluorine at position 2. Pharmacokinetics: Slow blood clearance (t₁/₂ > 120 min), leading to prolonged tumor retention and higher uptake .
2-[¹⁸F]fluoro-4-nitrobenzamidopyrazolo[1,5-a]pyrimidine Key feature: Nitrobenzamide group at position 4. Pharmacokinetics: Rapid blood clearance (t₁/₂ < 60 min), resulting in lower tumor uptake but reduced background noise .
| Parameter | 2-[¹⁸F]fluoroethylamino Derivative | 2-[¹⁸F]fluoro-4-nitrobenzamide Derivative |
|---|---|---|
| Blood Clearance (t₁/₂) | >120 min | <60 min |
| Tumor Uptake | High | Low |
| Background Noise | High (due to slow clearance) | Low |
CRF Receptor Antagonists
R121919 and MJL-1-109-2 () are corticotropin-releasing factor (CRF) receptor antagonists with pyrazolo[1,5-a]pyrimidine cores:
- R121919: Features a dipropylamino group and dimethylpyridinyl substituent.
- MJL-1-109-2 : Includes a triazine ring and bromo-chlorophenyl group.
- Comparison : Both exhibit high receptor affinity, but the target compound lacks reported CRF activity, suggesting substituent-dependent target specificity .
Regioselective Halogenation Derivatives
details halogenated derivatives (e.g., 3aa–3al ) with substituents affecting reactivity:
- Example : 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine derivatives iodinated at C3 with yields up to 95%.
- Key insight : Electron-withdrawing groups (e.g., –Cl, –Br) enhance iodination efficiency compared to electron-donating groups (–OMe, –Me) .
Research Findings and Implications
- Structural Flexibility : The pyrazolo[1,5-a]pyrimidine scaffold accommodates diverse substituents, enabling applications in antimicrobials, radiotracers, and receptor antagonists .
- Substituent-Driven Pharmacokinetics : Blood clearance rates and tumor uptake are highly dependent on functional groups (e.g., ethylamine vs. nitrobenzamide) .
- Synthetic Accessibility : Regioselective halogenation methods () and multicomponent syntheses () enable efficient derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
